The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions typically include the use of solvents like dimethylformamide or tetrahydrofuran under inert atmospheres to prevent moisture interference. Reaction temperatures may vary from room temperature to elevated conditions depending on the reactivity of the substrates involved .
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- can be described as follows:
Data from spectral analysis methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the structural integrity and confirm the presence of functional groups characteristic of this compound .
The chemical reactivity of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- includes:
Technical details regarding these reactions often involve kinetic assays to measure enzyme inhibition and structural biology techniques like X-ray crystallography to elucidate binding interactions .
The mechanism by which 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- exerts its effects primarily revolves around its role as an SGK-1 inhibitor. SGK-1 is involved in cell survival pathways; thus, inhibiting this kinase can lead to:
Data from cellular assays demonstrate that this compound can effectively reduce cell viability in certain cancer cell lines while sparing normal cells .
The physical and chemical properties of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- include:
Analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional insights into thermal stability and phase transitions relevant for formulation development .
The applications of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- are primarily focused on:
Research continues to explore its efficacy in clinical settings and its potential role in combination therapies aimed at enhancing treatment outcomes for various diseases .
The strategic disconnection of 4-[4-(phenylmethyl)-1-piperidinyl]-1H-pyrrolo[2,3-b]pyridine focuses on late-stage installation of the 4-benzylpiperidine moiety onto a prefunctionalized pyrrolopyridine core. Two viable pathways emerge:
Direct C–N bond formation at C4 employs Buchwald-Hartwig amination, though this demands precise catalyst control due to competing reduction pathways. Key findings include:
Table 1: Catalyst Screening for Buchwald-Hartwig Amination at C4
Catalyst/Ligand | Base | Solvent | Conversion (%) | Yield (%) |
---|---|---|---|---|
Pd(OAc)2/RuPhos | NaOt-Bu | tert-Butanol | 94 | 68 |
XPhos Pd G2/XPhos | NaOt-Bu | n-Butanol | <25 | <10 |
RuPhos Pd G2/RuPhos | NaOt-Bu | n-Butanol | 30 | 15 |
SNAr at C4 faces intrinsic electronic and steric barriers:
N1-Protection is indispensable for controlling regioselectivity:
Chemoselective arylation at C2 in 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine requires tailored conditions to suppress diarylation:
Table 2: Solvent Effects on Suzuki–Miyaura Coupling Selectivity
Solvent | Temperature (°C) | Monoarylation:Diarylation Ratio | Isolated Yield (%) |
---|---|---|---|
Toluene/H₂O | 80 | 92:4 | 71 |
DMF/H₂O | 80 | 60:35 | 48 |
1,4-Dioxane | 100 | 75:20 | 63 |
THF/H₂O | 65 | 85:10 | 58 |
Synthetic Recommendations:
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0